molecular formula C15H23ClN2O B6448752 3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640975-11-5

3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6448752
CAS No.: 2640975-11-5
M. Wt: 282.81 g/mol
InChI Key: ZWPIDZSHPUDNPO-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative characterized by a chlorine substituent at the 3-position and a piperidinylmethoxy group at the 4-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to the piperidine moiety, a common pharmacophore in neuroactive drugs .

Properties

IUPAC Name

3-chloro-4-[[1-(2-methylpropyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-12(2)10-18-7-4-13(5-8-18)11-19-15-3-6-17-9-14(15)16/h3,6,9,12-13H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPIDZSHPUDNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)COC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the 2-methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkyl halides.

    Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Chlorination of the Pyridine Ring: The chloro group can be introduced via electrophilic chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, methanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: It serves as a tool compound in biological studies to investigate receptor binding and signal transduction pathways.

    Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Analysis

The compound’s closest structural analogs include pyridine derivatives with halogen, alkoxy, or nitrogen-containing substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Key Functional Groups Molecular Formula (Example)
3-Chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine Cl (3), Piperidinylmethoxy (4) Chloro, Piperidine, Ether C₁₅H₂₁ClN₂O
2-Chloro-4-iodo-3-methylpyridine () Cl (2), I (4), CH₃ (3) Chloro, Iodo, Methyl C₆H₅ClIN
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine () NH₂ (2), OCH₃ (4), Si(CH₃)₃C≡C (3) Amine, Methoxy, Trimethylsilyl acetylene C₁₁H₁₇N₂OSi
1-[(4-{5-[3-Chloro-4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)methyl]-4-[(2-methoxyethoxy)methyl]piperidine-4-carboxylic acid (WHO, ) Oxadiazole, Piperidine, Carboxylic acid Heterocycle (oxadiazole), Carboxylic acid C₂₉H₃₆ClN₃O₅

Key Structural and Functional Differences

Halogen vs. Heterocyclic Moieties: The target compound’s chlorine atom at position 3 contrasts with iodine in 2-chloro-4-iodo-3-methylpyridine (). Chlorine’s smaller atomic radius and higher electronegativity may enhance electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution .

Piperidine Derivatives :

  • The target’s piperidine substitution differs from the trimethylsilyl acetylene group in 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (). Piperidine’s basicity (pKa ~11) may improve solubility in acidic environments, whereas silyl groups enhance hydrophobicity .

Pharmacological Implications :

  • The isobutyl-piperidine group in the target compound likely increases blood-brain barrier penetration compared to the carboxylic acid-containing WHO analog (), which may favor peripheral action due to ionization at physiological pH .

Hypothetical Property Analysis Based on Structural Features

Table 2: Predicted Physicochemical Properties
Property Target Compound 2-Chloro-4-iodo-3-methylpyridine WHO Oxadiazole-Piperidine Analog
Molecular Weight ~296.8 g/mol ~254.5 g/mol ~554.1 g/mol
LogP (Lipophilicity) ~3.5 (High) ~2.8 ~2.1 (Low due to carboxylic acid)
Hydrogen Bond Donors 0 0 2 (COOH, NH)
Rotatable Bonds 6 2 10

Notes:

  • The target compound’s higher LogP suggests superior lipid membrane permeability, critical for CNS-targeted drugs.
  • The WHO analog’s carboxylic acid group () may limit CNS penetration but improve solubility for intravenous formulations .

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